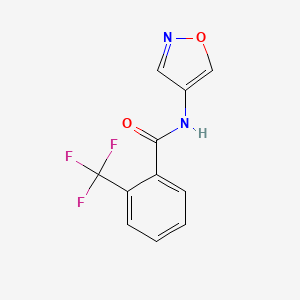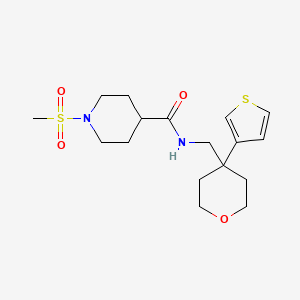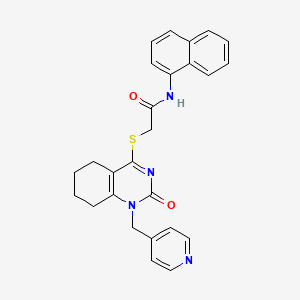
2-((5-methoxyisoquinolin-1-yl)thio)-N-phenethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-methoxyisoquinolin-1-yl)thio)-N-phenethylacetamide, also known as MIPT, is a chemical compound that belongs to the class of tryptamines. It is a derivative of the psychedelic drug, N-methyltryptamine (NMT), and has been found to have psychoactive effects in humans. MIPT has been studied extensively in scientific research for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties of Compounds
Research on isoquinoline derivatives, such as those studied by Karmakar et al. (2007), sheds light on the structural aspects of amide-containing isoquinoline derivatives. Their work reveals how interactions with mineral acids can lead to different physical states, such as gels or crystalline solids, depending on the acid's anion structure. This study points to the potential of these compounds in forming gels and host–guest complexes, which have applications in material science and pharmaceutical formulation due to their enhanced fluorescence emission properties (Karmakar, Sarma, & Baruah, 2007).
Anticancer Applications
Nagarajan et al. (2006) focus on the development of indenoisoquinoline topoisomerase I inhibitors as potential therapeutic agents for cancer treatment. The study explores how different nitrogen heterocycles appended to the lactam side chain of the pharmacophore can influence cytotoxicity and topoisomerase I inhibition, indicating the critical role of structural modifications in enhancing anticancer activity (Nagarajan et al., 2006).
Serotonin Receptor Ligands
Bojarski et al. (2004) investigate new o-methoxyphenylpiperazine and tetrahydroisoquinoline derivatives for their ability to bind to serotonin receptors. This research is significant for pharmacology, especially in the context of developing new antidepressants or neurological drugs, by analyzing the influence of changes in terminus geometry on receptor affinity (Bojarski, Mokrosz, Duszyńska, Kozioł, & Bugno, 2004).
Antimicrobial Activity
Several studies have synthesized and evaluated isoquinoline derivatives for their antimicrobial properties. For instance, Thomas, Adhikari, and Shetty (2010) developed new quinoline derivatives carrying a 1,2,3-triazole moiety and assessed their antibacterial and antifungal activities. The research demonstrates the potential of these compounds in addressing pathogenic microorganisms, which is crucial for developing new antibiotics or antifungal agents (Thomas, Adhikari, & Shetty, 2010).
Eigenschaften
IUPAC Name |
2-(5-methoxyisoquinolin-1-yl)sulfanyl-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-24-18-9-5-8-17-16(18)11-13-22-20(17)25-14-19(23)21-12-10-15-6-3-2-4-7-15/h2-9,11,13H,10,12,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFQJESCSBAECY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN=C2SCC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Bromo-7-fluoro-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2528208.png)
![Ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2528210.png)

![2-[(4-chlorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2528212.png)

![(5Z)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/no-structure.png)
![N-benzyl-4-(1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide](/img/structure/B2528215.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2528216.png)
![2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2528219.png)

![N-methyl-2-[[[4-[methyl(phenyl)sulfamoyl]phenyl]-oxomethyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2528223.png)


![6-methyl-5-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)imidazo[2,1-b]thiazole](/img/structure/B2528228.png)
